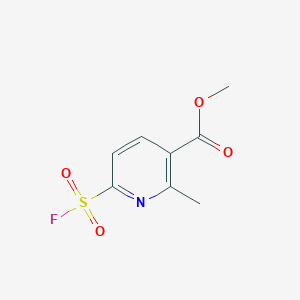

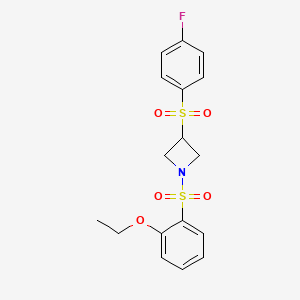

Methyl 6-fluorosulfonyl-2-methylpyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-fluorosulfonyl-2-methylpyridine-3-carboxylate, also known as MFSPC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

Synthesis and Antibacterial Activity

Methyl 6-fluorosulfonyl-2-methylpyridine-3-carboxylate has been implicated in the synthesis of compounds with significant antibacterial activities. Notably, pyridonecarboxylic acids synthesized using related fluorinated compounds have demonstrated enhanced in vitro and in vivo antibacterial properties, suggesting the potential utility of methyl 6-fluorosulfonyl-2-methylpyridine-3-carboxylate in developing new antibacterial agents (Egawa et al., 1984).

Role in Drug Synthesis

It plays a crucial role in the synthesis of cognitive enhancers and other pharmaceutical agents. For instance, the efficient functionalization of related compounds has been pivotal in creating drug candidates with the potential to enhance acetylcholine release, highlighting its importance in pharmaceutical synthesis and the development of new therapeutic agents (Pesti et al., 2000).

Influence on Structural and Energy Attributes

Ab initio studies have shown that fluorine substitution, akin to that in methyl 6-fluorosulfonyl-2-methylpyridine-3-carboxylate, significantly impacts the structure and energy of α-sulfonyl carbanions. This effect underscores the compound's relevance in understanding the chemical behavior of sulfonyl compounds and their derivatives, providing insights into the design of new chemical entities with desired properties (Raabe et al., 1996).

Chemical Synthesis and Characterization

The compound's derivatives have been synthesized and characterized, revealing potential applications in receptor antagonism and offering a pathway to novel dopamine and serotonin receptor antagonists. These synthetic routes underscore its utility in medicinal chemistry, particularly in synthesizing compounds targeting neurochemical pathways (Hirokawa et al., 2000).

Photoredox Catalysis Applications

Methyl 6-fluorosulfonyl-2-methylpyridine-3-carboxylate and its analogs have been used as radical sources in photoredox catalysis, illustrating the compound's utility in facilitating carbomethoxydifluoromethylation reactions. This application is particularly relevant in organic synthesis, enabling the production of a variety of functionalized molecules under mild conditions (Yu et al., 2016).

properties

IUPAC Name |

methyl 6-fluorosulfonyl-2-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c1-5-6(8(11)14-2)3-4-7(10-5)15(9,12)13/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUAFUZTUYFMNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)S(=O)(=O)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-fluorosulfonyl-2-methylpyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-Benzimidazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2698797.png)

![2-fluoro-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B2698799.png)

![8-chloro-2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2698805.png)

![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B2698808.png)

amino]-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2698812.png)

![3-[(2-Methylphenyl)methoxy]pyridin-2-amine](/img/structure/B2698813.png)